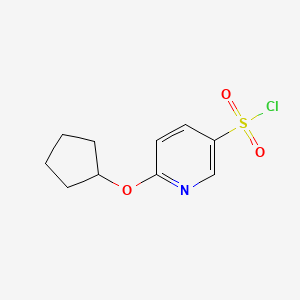
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopentyloxy group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-sulfonic acid.
Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Sulfonyl Chloride Formation: The sulfonic acid group is converted to a sulfonyl chloride group using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process may include:
Continuous Addition of Reagents: Phosphorus pentachloride is added to the reaction mixture in a stepwise or continuous manner to ensure complete conversion of the sulfonic acid group to the sulfonyl chloride.
Purification: The reaction mixture is subjected to distillation under reduced pressure to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Analytical Chemistry: It is used as a derivatization agent to enhance the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:
Nucleophilic Attack: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can be exploited in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with a chloro group instead of a cyclopentyloxy group.
6-Methoxy-pyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with a chloro group at the 2nd position instead of a cyclopentyloxy group at the 6th position.
Uniqueness
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
6-cyclopentyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)9-5-6-10(12-7-9)15-8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
BROGTSAZJBIUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
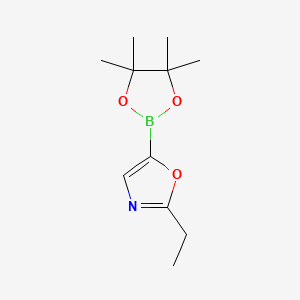
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

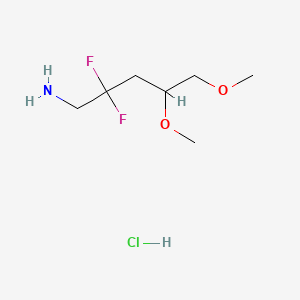

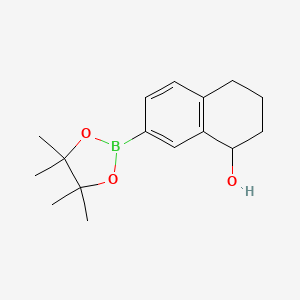
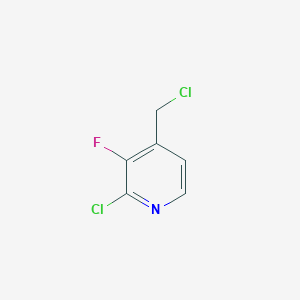
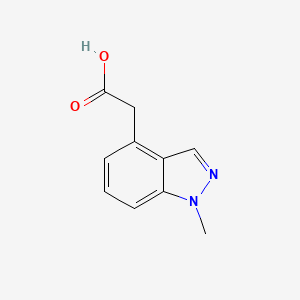
![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
